molecular formula C12H16N2O6S B051974 (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid CAS No. 112898-30-3

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid

Cat. No.: B051974
CAS No.: 112898-30-3
M. Wt: 316.33 g/mol
InChI Key: GTAGASVUOLXUGJ-JTQLQIEISA-N
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Description

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a sulfamoyl group attached to a butyric acid backbone. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the sulfamoyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups, such as thiols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It finds use in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, signal transduction modulation, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid include other amino acid derivatives with benzyloxycarbonyl and sulfamoyl groups. Examples include:

  • (S)-2-benzyloxycarbonylamino-4-sulfamoylvaleric acid
  • (S)-2-benzyloxycarbonylamino-4-sulfamoylcaproic acid

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c13-21(18,19)7-6-10(11(15)16)14-12(17)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)(H2,13,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGASVUOLXUGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-30-3
Record name N-Cbz-L-2-amino-4-sulfamoylbutyric acid
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